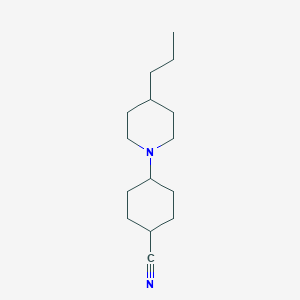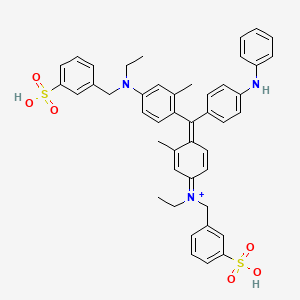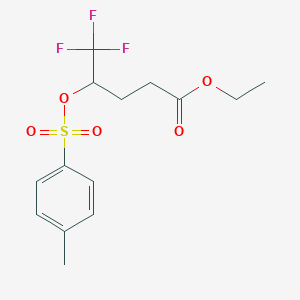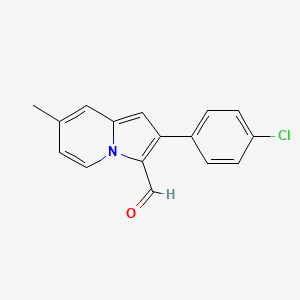
2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde is a chemical compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group and a carbaldehyde functional group in this compound enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloroaniline with suitable aldehydes and ketones under acidic or basic conditions can lead to the formation of the desired indolizine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Purification methods like column chromatography are often used to isolate the final product.
化学反応の分析
Types of Reactions: 2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(4-Chlorophenyl)-7-methylindolizine-3-carboxylic acid.
Reduction: Formation of 2-(4-Chlorophenyl)-7-methylindolizine-3-methanol.
Substitution: Formation of various substituted indolizine derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its derivatives have shown potential in biological assays and can be used to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde involves its interaction with specific molecular targets. The indolizine core can bind to various receptors and enzymes, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The compound can interfere with cellular pathways, leading to its observed biological effects .
類似化合物との比較
Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share structural similarities and biological activities with 2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxaldehyde, also exhibit diverse biological activities.
Uniqueness: this compound is unique due to the combination of the indolizine core with a chlorophenyl group and an aldehyde functional group. This unique structure imparts distinct reactivity and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
558424-59-2 |
|---|---|
分子式 |
C16H12ClNO |
分子量 |
269.72 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-7-methylindolizine-3-carbaldehyde |
InChI |
InChI=1S/C16H12ClNO/c1-11-6-7-18-14(8-11)9-15(16(18)10-19)12-2-4-13(17)5-3-12/h2-10H,1H3 |
InChIキー |
XAVUTOMSZIFKDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


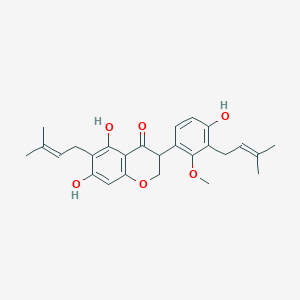
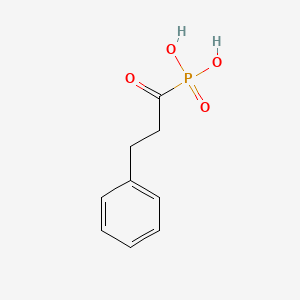
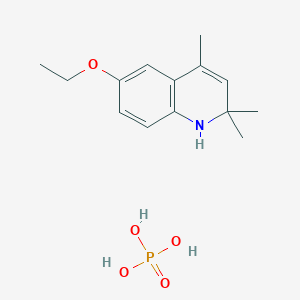
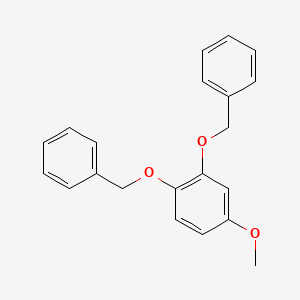
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
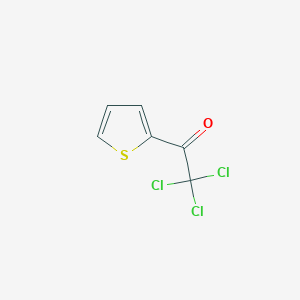
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)
![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
